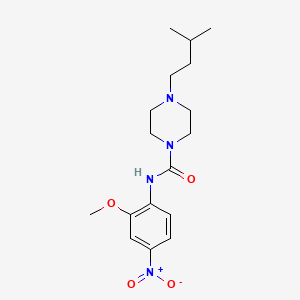![molecular formula C20H15ClN2O4 B4655744 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4655744.png)
3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide
説明
3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide, also known as GW9662, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.
作用機序
3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide binds to the ligand-binding domain of PPARγ and prevents its activation by endogenous ligands such as fatty acids and prostaglandins. This inhibition of PPARγ activity leads to a decrease in the expression of genes involved in adipogenesis, glucose uptake, and lipid metabolism. Additionally, 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting PPARγ-mediated survival pathways.
Biochemical and Physiological Effects:
3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide inhibits adipocyte differentiation and lipid accumulation in adipocytes. It also decreases glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. In vivo studies have shown that 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide decreases body weight gain and improves glucose tolerance in obese mice. Additionally, 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the major advantages of 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide is its selectivity for PPARγ. This allows researchers to study the specific effects of PPARγ inhibition without interfering with other signaling pathways. Additionally, 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide is a synthetic compound that can be easily synthesized and purified. However, one of the limitations of 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide is its potential for off-target effects. It has been shown to inhibit other nuclear receptors such as PPARα and PPARδ at high concentrations.
将来の方向性
There are several future directions for the study of 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide. One area of research is the role of PPARγ in cancer. 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further studies are needed to investigate the potential use of 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide as a cancer therapy. Another area of research is the development of more potent and selective PPARγ antagonists. The use of 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide as a tool for studying PPARγ function could be improved with the development of more specific inhibitors. Finally, the role of PPARγ in other physiological processes such as inflammation and neuronal function could be investigated using 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide as a tool.
科学的研究の応用
3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide has been widely used in scientific research to study the role of PPARγ in various physiological and pathological conditions. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. 3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide is a potent and selective antagonist of PPARγ, which allows researchers to study the specific effects of PPARγ inhibition.
特性
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c21-16-4-10-19(11-5-16)27-13-14-2-1-3-15(12-14)20(24)22-17-6-8-18(9-7-17)23(25)26/h1-12H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHGWOHPUDVREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenoxy)methyl]-N-(4-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methylphenyl)-2-[4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]acetamide](/img/structure/B4655677.png)
![6,8-dibromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4655690.png)
![N-{4-[({2-[(2,6-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4655695.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4655696.png)
![4-{[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4655702.png)
![4-methyl-2-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4655707.png)
![2,2,4,8-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4655716.png)
![3-benzyl-5-[(3-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4655723.png)
![5-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4655730.png)

![1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4655737.png)
![3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4655738.png)
